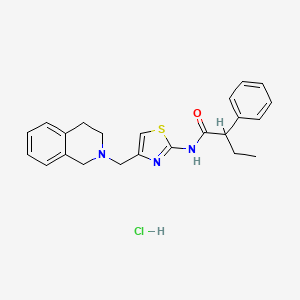
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-phenylbutanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-phenylbutanamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3OS and its molecular weight is 427.99. The purity is usually 95%.
BenchChem offers high-quality N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-phenylbutanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-phenylbutanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A study by Zablotskaya et al. (2013) detailed the synthesis and characterization of a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. The compounds were analyzed using NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography, highlighting their structural features and potential as a basis for further biological evaluation (Zablotskaya et al., 2013).
Biological Activities
Cytotoxicity, Antimicrobial, and Anti-inflammatory Properties : The aforementioned compounds were found to exhibit psychotropic, anti-inflammatory, and cytotoxic activities in various in vivo and in vitro assays. Notably, they showed significant sedative effects, high anti-inflammatory activity, selective cytotoxic effects towards tumor cell lines, and antimicrobial actions. This study attempted to correlate these biological activities with the compounds' structural and physicochemical characteristics, uncovering potential therapeutic applications (Zablotskaya et al., 2013).
Antimalarial Activity and Heme Polymerization Inhibition : Solomon et al. (2013) synthesized 4-aminoquinoline-derived thiazolidines, including derivatives structurally related to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-phenylbutanamide hydrochloride. Some compounds showed significant antimalarial activity and heme polymerization inhibition, indicating a potential mechanism of action against malaria (Solomon et al., 2013).
Antimicrobial and Antifungal Properties : Various studies have reported the synthesis and evaluation of thiazolyl derivatives for antimicrobial and antifungal activities. Katagi et al. (2013) synthesized substituted thiazolyl derivatives of 2-quinolones, showing promising antibacterial, antifungal, and antitubercular activities against a range of pathogens (Katagi et al., 2013).
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-phenylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS.ClH/c1-2-21(18-9-4-3-5-10-18)22(27)25-23-24-20(16-28-23)15-26-13-12-17-8-6-7-11-19(17)14-26;/h3-11,16,21H,2,12-15H2,1H3,(H,24,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVHJLRCEJEFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-phenylbutanamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

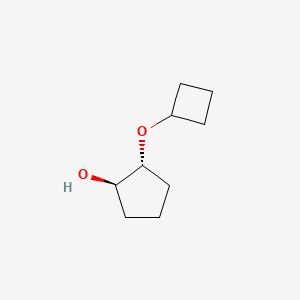
![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)

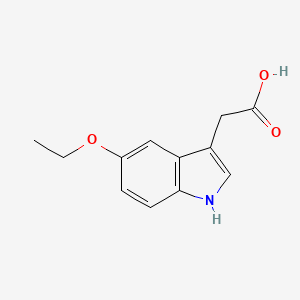
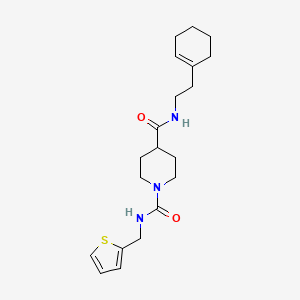

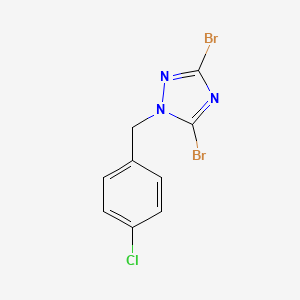
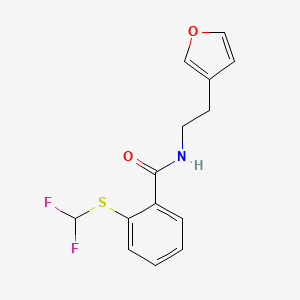
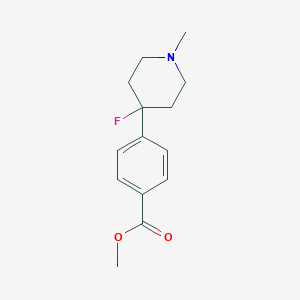


![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B2837886.png)